4,6-Difluoroindole

AMPK Activation Metabolic Stability Renal Clearance

4,6-Difluoroindole is a heterocyclic organic compound with the molecular formula C₈H₅F₂N and a molecular weight of 153.13 g/mol. It is a derivative of indole in which two hydrogen atoms at the 4 and 6 positions of the indole ring are replaced by fluorine atoms.

Molecular Formula C8H5F2N
Molecular Weight 153.13 g/mol
CAS No. 199526-97-1
Cat. No. B180311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoroindole
CAS199526-97-1
Molecular FormulaC8H5F2N
Molecular Weight153.13 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=C2)F)F
InChIInChI=1S/C8H5F2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
InChIKeyMHICCULQVCEWFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Difluoroindole CAS 199526-97-1: A Strategic Fluorinated Indole Building Block for Drug Discovery and Chemical Biology


4,6-Difluoroindole is a heterocyclic organic compound with the molecular formula C₈H₅F₂N and a molecular weight of 153.13 g/mol. It is a derivative of indole in which two hydrogen atoms at the 4 and 6 positions of the indole ring are replaced by fluorine atoms. This compound is widely utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals targeting cancer, neurological disorders, and infectious diseases . Its unique difluorination pattern confers distinct physicochemical properties and reactivity that differentiate it from unsubstituted indole and mono-fluorinated analogs [1].

Why 4,6-Difluoroindole Cannot Be Simply Substituted with Other Indoles in Research and Development


Substitution of 4,6-difluoroindole with unsubstituted indole or alternative fluorinated regioisomers is not functionally equivalent due to the specific electronic effects and steric profile imparted by the 4,6-difluoro substitution pattern. The two fluorine atoms at the 4 and 6 positions exert a strong electron-withdrawing effect that significantly alters the indole ring's reactivity, solubility, and interaction with biological targets [1]. For example, in AMPK activator development, replacement of a 6-chloroindole core with a 4,6-difluoroindole core resulted in improved metabolic stability and reduced OAT3-mediated transport [2]. In M1 positive allosteric modulator (PAM) programs, 4,6-difluoroindole derivatives exhibited distinct potency and CNS penetration profiles compared to azaindole analogs [3]. Therefore, generic substitution without careful consideration of these structure-activity relationships can lead to significant alterations in compound performance and pharmacokinetic behavior.

Quantitative Differentiation Evidence for 4,6-Difluoroindole: Head-to-Head Comparisons with Analogs and In-Class Compounds


Improved Metabolic Stability and Reduced OAT3 Transport vs. 6-Chloroindole Core in AMPK Activators

In a series of indole acid direct activators of AMPK, modification of the core from 6-chloroindole to 4,6-difluoroindole provided improved metabolic stability while minimizing propensity for active transport by the renal organic anion transporter OAT3 [1]. This change was a key optimization step that contributed to the development of clinical candidate PF-06679142, which exhibited low plasma clearance and negligible renal clearance in preclinical species [1].

AMPK Activation Metabolic Stability Renal Clearance Drug Transport

M1 PAM Potency Differentiation: 4,6-Difluoroindole Derivatives Show Moderate Potency with Consistent CNS Penetration

In a study evaluating M1 positive allosteric modulators (PAMs), the 4,6-difluoroindole derivatives 28a and 28c were potent M1 PAMs on both human (EC50 = 210 nM and 224 nM, respectively) and rat (EC50 = 141 nM and 191 nM, respectively) receptors with comparable efficacies (86–92% ACh Max) [1]. However, they were 5- to 14-fold less potent than the azaindole-based comparators 16, 31, 32, and 33 (hEC50 ranging from 17 to 59 nM) [1]. Despite lower potency, 28a and 28c exhibited rat CNS penetration with Kp values of 0.11 and Kp,uu of 0.02 [1].

M1 Muscarinic Receptor Positive Allosteric Modulator CNS Penetration Neurodegenerative Diseases

Significantly Reduced Aqueous Solubility vs. Unsubstituted Indole: Implications for Formulation and Bioavailability

4,6-Difluoroindole exhibits sparing aqueous solubility of 0.062 g/L (62 mg/L) at 25°C . In contrast, unsubstituted indole has a reported aqueous solubility of 3.56 g/L (3560 mg/L) at 25°C [1]. This represents a >57-fold reduction in aqueous solubility for the 4,6-difluorinated derivative.

Physicochemical Properties Solubility Formulation Development Drug Delivery

Key Intermediate in Clinically Approved Kinase Inhibitors: Sunitinib, Pazopanib, Ponatinib

4,6-Difluoroindole has been utilized as a key intermediate in the synthesis of several clinically approved kinase inhibitors, including sunitinib, pazopanib, and ponatinib [1]. These compounds target multiple receptor tyrosine kinases and are approved for the treatment of various cancers (e.g., renal cell carcinoma, gastrointestinal stromal tumors, soft tissue sarcomas, and chronic myeloid leukemia). While the unsubstituted indole scaffold is common in many biologically active molecules, the 4,6-difluoro substitution pattern specifically enables the synthesis of these particular drug molecules due to the required electronic and steric properties at the indole core.

Kinase Inhibitors Anticancer Agents Drug Synthesis Intermediate

Predicted LogP and Physicochemical Profile Differentiate 4,6-Difluoroindole from Other Fluorinated Regioisomers

4,6-Difluoroindole has a predicted LogP (octanol-water partition coefficient) of 2.44610 . This value reflects its lipophilicity, which is a critical parameter influencing membrane permeability, absorption, and distribution. While directly comparative experimental LogP values for all fluorinated regioisomers are not available in a single study, the 4,6-difluoro substitution pattern is expected to impart distinct electronic and lipophilic properties compared to 5-fluoroindole or 6-fluoroindole due to the combined ortho- and para- directing effects and the additive Hammett sigma constants of the fluorine substituents [1].

Lipophilicity LogP QSAR Drug Design

Optimal Research and Industrial Applications for 4,6-Difluoroindole Based on Evidence


Optimization of Pharmacokinetic Properties in AMPK Activator and Other Drug Discovery Programs

Based on evidence that the 4,6-difluoroindole core improves metabolic stability and minimizes OAT3-mediated renal clearance compared to a 6-chloroindole core [1], this compound is a strategic choice for medicinal chemistry teams aiming to enhance the pharmacokinetic profile of indole-based drug candidates, particularly those targeting AMPK or other intracellular targets where renal clearance is a concern.

Development of M1 Muscarinic Receptor Positive Allosteric Modulators for CNS Disorders

Despite showing 5- to 14-fold lower potency than azaindole analogs, 4,6-difluoroindole-based M1 PAMs exhibit comparable CNS penetration and efficacy [2]. This makes them suitable for programs where a specific balance of potency, CNS exposure, and safety profile is required, or as a differentiated scaffold to circumvent intellectual property barriers associated with azaindole-based M1 PAMs.

Synthesis of Clinically Validated Kinase Inhibitors for Oncology Research

4,6-Difluoroindole is a documented key intermediate in the synthesis of sunitinib, pazopanib, and ponatinib [3]. Procurement of this building block is essential for research groups and pharmaceutical companies engaged in the synthesis of these approved drugs, the development of related analogs, or the scale-up of synthetic processes for preclinical and clinical supply.

Formulation Development Requiring Sparingly Soluble Building Blocks

With a measured aqueous solubility of only 0.062 g/L at 25°C —over 57-fold lower than unsubstituted indole—4,6-difluoroindole serves as an excellent model compound or intermediate for studies focused on solubilization techniques, amorphous solid dispersions, lipid-based formulations, and other strategies to enhance the bioavailability of poorly soluble drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Difluoroindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.